
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyrimidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and phenoxy groups in the pyrimidine ring contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrimidine ring using a mixture of concentrated nitric acid and sulfuric acid.
Phenoxy Substitution: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with the pyrimidine ring in the presence of a base.
Morpholine Attachment: Finally, the morpholine ring can be attached via a nucleophilic substitution reaction, where morpholine reacts with the pyrimidine ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The phenoxy group can undergo oxidative cleavage to form phenol and other by-products.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Phenol Derivatives: Oxidative cleavage of the phenoxy group yields phenol derivatives.
Substituted Morpholines: Substitution reactions yield various substituted morpholine derivatives.
科学的研究の応用
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions.
Industrial Applications: It is used in the development of new catalysts and chemical processes.
作用機序
The mechanism of action of 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)piperidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)pyrrolidine
- 4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)thiomorpholine
Uniqueness
4-(4-Methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
552285-96-8 |
|---|---|
分子式 |
C15H16N4O4 |
分子量 |
316.31 g/mol |
IUPAC名 |
4-(4-methyl-5-nitro-6-phenoxypyrimidin-2-yl)morpholine |
InChI |
InChI=1S/C15H16N4O4/c1-11-13(19(20)21)14(23-12-5-3-2-4-6-12)17-15(16-11)18-7-9-22-10-8-18/h2-6H,7-10H2,1H3 |
InChIキー |
DPSGYOQPECWOKA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3)[N+](=O)[O-] |
溶解性 |
5.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


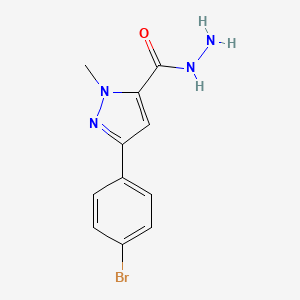


![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
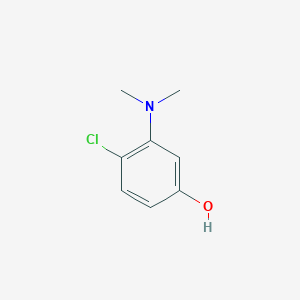
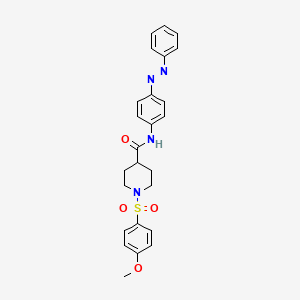
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140105.png)
![4,4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B14140117.png)
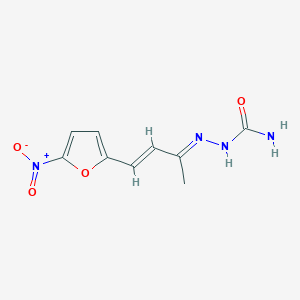
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
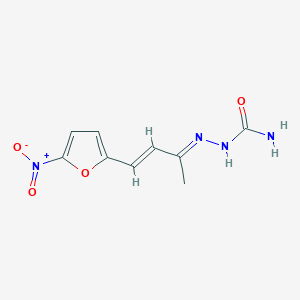
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)
![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
